molecular formula C20H22ClN3O B5093084 2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine

2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine

Cat. No.: B5093084
M. Wt: 355.9 g/mol
InChI Key: BKWFLVLTCCFMFJ-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a phthalazine core substituted with a 4-chlorophenyl group and an ethylamine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine typically begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one . This intermediate undergoes chlorination using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine . The final step involves refluxing the chloro derivative with N,N-diethylethanamine under appropriate conditions to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)phthalazin-1(2H)-one: A precursor in the synthesis of the target compound.

    1-chloro-4-(4-chlorophenyl)phthalazine: An intermediate in the synthetic route.

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both a phthalazine core and an ethylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)phthalazin-1-yl]oxy-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-25-20-18-8-6-5-7-17(18)19(22-23-20)15-9-11-16(21)12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWFLVLTCCFMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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